![molecular formula C27H26FN3O3 B2772149 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-17-2](/img/structure/B2772149.png)
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-33-24-13-6-7-14-25(24)34-16-8-15-30-23-12-5-3-10-21(23)29-27(30)19-17-26(32)31(18-19)22-11-4-2-9-20(22)28/h2-7,9-14,19H,8,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHPJRPNMUXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (hereafter referred to as Compound A ) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
Compound A has the following molecular formula:
- Molecular Formula : C27H26FN3O3
- Molecular Weight : 459.51 g/mol
- IUPAC Name : this compound
Structural Representation
Property | Value |
---|---|
Molecular Formula | C27H26FN3O3 |
Molecular Weight | 459.51 g/mol |
IUPAC Name | 1-(2-fluorophenyl)-4-{...} |
Compound A exhibits its biological effects through multiple mechanisms, primarily by interacting with specific molecular targets in cells. It has been shown to:
- Inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Modulate receptor activity, which may influence various signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that Compound A has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
- Breast Cancer Cells : Compound A showed a reduction in cell viability and increased apoptosis markers.
- Lung Cancer Cells : Similar effects were observed with enhanced cell cycle arrest at the G0/G1 phase.
Antimicrobial and Antifungal Properties
In addition to its anticancer activity, Compound A has been evaluated for antimicrobial and antifungal properties. Studies revealed:
- Antimicrobial Activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens such as Candida albicans.
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of Compound A. The findings included:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : IC50 values were determined at 15 µM for MCF-7 and 10 µM for A549, indicating potent activity.
Study 2: Antimicrobial Activity Evaluation
Another study focused on the antimicrobial properties of Compound A. Key highlights include:
- Methodology : Disc diffusion method was employed to evaluate antibacterial activity.
- Results : Zone of inhibition measured at 20 mm against S. aureus.
Study 3: Mechanistic Insights
A mechanistic study investigated how Compound A induces apoptosis in cancer cells. The results suggested that:
- Compound A activates caspase pathways leading to programmed cell death.
- It also upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis of this compound requires a multi-step approach, typically starting with functionalization of the pyrrolidin-2-one core. Critical steps include:
- Nucleophilic substitution to attach the 2-fluorophenyl group to the pyrrolidinone ring.
- Coupling reactions to introduce the benzodiazole moiety, often using reagents like phosphorus oxychloride or sodium hydride under reflux conditions in solvents such as DMF or chloroform .
- Propyl chain functionalization with the 2-methoxyphenoxy group via alkylation or Mitsunobu reactions, ensuring regioselectivity .
Optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst selection) is essential to improve yield and purity. For example, continuous flow reactors may enhance scalability and reproducibility in later stages .
Q. Which analytical methods are most reliable for confirming structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For instance, aromatic proton signals in the 6.5–8.5 ppm range confirm phenyl group integration .
- Mass Spectrometry (HRMS) : Provides molecular weight validation and fragmentation patterns to confirm the benzodiazole-pyrrolidinone linkage .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for chiral centers in the pyrrolidinone ring .
Q. How can purification challenges be addressed during synthesis?
- Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate intermediates with similar polarities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity final products .
- HPLC-PDA : Detects trace impurities (<0.5%) in the final compound, especially for biologically active derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions?
Competing reactions (e.g., over-alkylation or oxidation) can be minimized by:
- Temperature Control : Lowering reaction temperatures (<50°C) during benzodiazole coupling to prevent decomposition .
- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl for amines) during propyl chain functionalization .
- Catalyst Screening : Testing palladium or copper catalysts for Suzuki-Miyaura couplings to improve selectivity for the 2-methoxyphenoxy group .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in target affinity (e.g., adenosine receptor vs. kinase inhibition) may arise from:
- Assay Variability : Standardize cell-based vs. biochemical assays (e.g., SPR vs. radioligand binding) to compare IC50 values .
- Structural Analogues : Synthesize derivatives with systematic substitutions (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding modes and validate experimental data .
Q. How can metabolic stability be improved through chemical modifications?
- Bioisosteric Replacement : Substitute the 2-methoxyphenoxy group with a 2-ethoxy or 2-cyanophenoxy group to reduce oxidative metabolism .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- Prodrug Design : Introduce ester or phosphate moieties to enhance solubility and delay hepatic clearance .
Methodological Notes
- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) is recommended to separate enantiomers, as unintended stereoisomers can drastically alter biological activity .
- In Silico Tools : Use software like Schrödinger Suite or AutoDock to predict binding affinities and guide synthetic prioritization .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.